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molecular formula C8H10ClNO2 B1443903 2-Chloro-4-(2-methoxyethoxy)pyridine CAS No. 1067914-32-2

2-Chloro-4-(2-methoxyethoxy)pyridine

Cat. No. B1443903
M. Wt: 187.62 g/mol
InChI Key: MTDOAXRREVUUAU-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

A mixture of 2-chloro-4-nitropyridine (43.6 g, 275 mmol) and 2-methoxyethanol (325 ml, 425 mmol) was cooled to 0° C. Potassium 2-methylpropan-2-olate (35.7 g, 302 mmol) was added and the resulting mixture was stirred while warming to ambient temperature over 2 hours. The reaction mixture was concentrated under reduced pressure followed by dilution with 500 ml of water. The resulting mixture was extracted with dichloromethane. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to produce the desired compound as an oil (50.2 g). MS APCI (+) m/z 188 and 189.9 (M+1 of each isotope) detected.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N:3]=1.[CH3:11][O:12][CH2:13][CH2:14][OH:15].CC([O-])(C)C.[K+]>>[Cl:1][C:2]1[CH:7]=[C:6]([O:15][CH2:14][CH2:13][O:12][CH3:11])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
325 mL
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
35.7 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to ambient temperature over 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 50.2 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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